2-methyl-N-{2-[3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide
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Overview
Description
2-methyl-N-{2-[3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide is a complex organic compound that features an indole core, a trifluoromethyl group, and a benzamide moiety
Scientific Research Applications
Novel Insecticide Activity
2-methyl-N-[2-[3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]indol-1-yl]ethyl]benzamide, through its structural uniqueness, has shown to possess extremely strong insecticidal activity, especially against lepidopterous pests. This includes resistant strains, making it a novel class of insecticide with a unique mode of action distinct from commercial insecticides. Its safety profile for non-target organisms further enhances its suitability for integrated pest management programs (Tohnishi et al., 2005).
Chemical Synthesis and Reactivity
The compound's unique chemical structure facilitates various synthetic pathways and reactions. For instance, intramolecular sulfoxide electrophilic sulfenylation in related indoleanilides underlines the compound’s synthetic versatility, showcasing potential applications in creating novel molecules with significant biological activities (Eggers et al., 2007). Moreover, efficient one-pot synthesis methods for related sulfanyl-sulfinyl indoles underscore the ease of manipulating this compound for various scientific purposes (Kobayashi et al., 2013).
Anticancer Potential
Derivatives of 2-methyl-N-[2-[3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]indol-1-yl]ethyl]benzamide have been explored for their anticancer activities. Specifically, certain synthesized benzamides have demonstrated moderate to excellent anticancer activity against various cancer cell lines, indicating the compound's potential as a scaffold for developing novel anticancer agents (Ravinaik et al., 2021).
Antimicrobial and Antipathogenic Activities
The structural framework of 2-methyl-N-[2-[3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]indol-1-yl]ethyl]benzamide enables the development of compounds with significant antimicrobial and antipathogenic activities. Research into thiourea derivatives related to this compound has shown promising antibacterial and antibiofilm properties against notorious pathogens, suggesting potential applications in creating new antimicrobial agents with specific activities against biofilm-forming bacteria (Limban et al., 2011).
Mechanism of Action
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-{2-[3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide typically involves multiple steps, including:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via radical trifluoromethylation, which involves the use of reagents such as trifluoromethyl iodide and a radical initiator.
Formation of the Benzamide Moiety: The benzamide moiety can be synthesized through the reaction of aniline with benzoyl chloride in the presence of a
Properties
IUPAC Name |
2-methyl-N-[2-[3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]indol-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23F3N2OS/c1-18-7-2-3-10-21(18)25(32)30-13-14-31-16-24(22-11-4-5-12-23(22)31)33-17-19-8-6-9-20(15-19)26(27,28)29/h2-12,15-16H,13-14,17H2,1H3,(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSQPLJXSRKFHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCN2C=C(C3=CC=CC=C32)SCC4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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